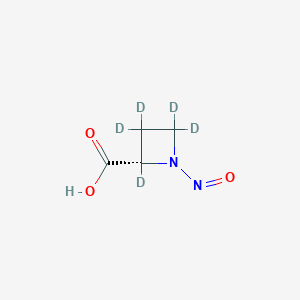
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid is a synthetic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid typically involves the nitrosation of L-(azetidine-d5)-2-carboxylic acid. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is typically conducted at low temperatures to control the formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitroso compounds.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The pathways involved may include the formation of reactive intermediates and the modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-L-proline: Another nitroso compound with similar structural features.
N-Nitroso-L-valine: A nitroso compound with a different amino acid backbone.
N-Nitroso-L-alanine: A simpler nitroso compound with a smaller amino acid backbone.
Uniqueness
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid is unique due to the presence of the deuterium-labeled azetidine ring, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.
Propriétés
Formule moléculaire |
C4H6N2O3 |
|---|---|
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
(2S)-2,3,3,4,4-pentadeuterio-1-nitrosoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1/i1D2,2D2,3D |
Clé InChI |
ZRTLYYKIFSGFIC-NKXUJHECSA-N |
SMILES isomérique |
[2H][C@]1(C(C(N1N=O)([2H])[2H])([2H])[2H])C(=O)O |
SMILES canonique |
C1CN(C1C(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






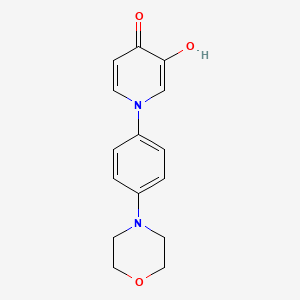

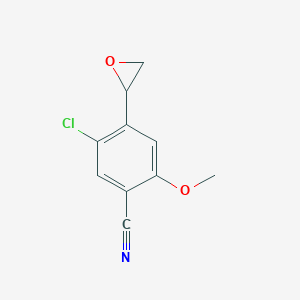
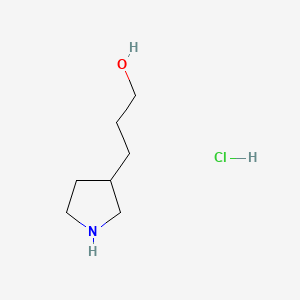
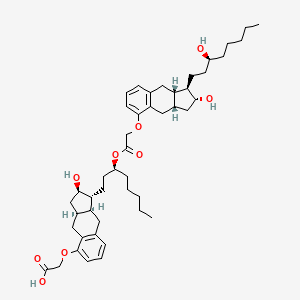
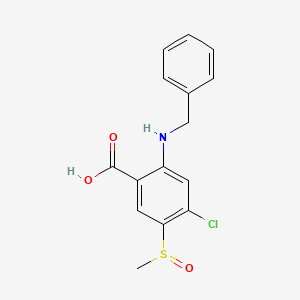
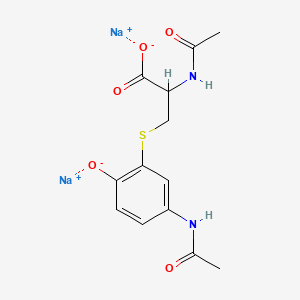
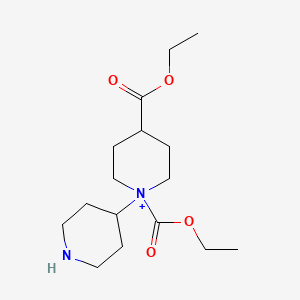
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
